2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2N2O/c1-12-3-4(5(13)2-8)6(11-12)7(9)10/h3,7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCIDFPILCUUKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one typically involves the reaction of 3-(difluoromethyl)-1-methylpyrazole with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification systems ensures consistent quality and high throughput, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include primary and secondary alcohols.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities, making it a candidate for further research in drug development. Key areas of application include:
Anticancer Activity
Research has demonstrated that derivatives of pyrazole compounds, including 2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one, show promising anticancer properties. A study evaluated the compound's cytotoxic effects against human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer), indicating significant potential for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. It has been synthesized as part of a series of pyrazole derivatives that demonstrated inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Several studies have indicated that pyrazole derivatives possess antimicrobial properties. The synthesis of various 4-hetarylpyrazoles has shown effective antibacterial activity against several bacterial strains, highlighting the potential for developing new antimicrobial agents from this compound .
General Synthetic Route
The compound can be synthesized through the reaction of appropriate hydrazine derivatives with substituted carbonyl compounds. The introduction of the difluoromethyl group is crucial for enhancing biological activity and can be achieved via halogenation reactions .
Case Study: Anticancer Efficacy
In a recent study, researchers investigated the efficacy of this compound on breast cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis, suggesting a mechanism for its anticancer activity .
Case Study: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of pyrazole derivatives, including the target compound. It was found that these compounds could inhibit key inflammatory pathways, making them suitable candidates for treating conditions such as arthritis and other inflammatory disorders .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoromethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The pyrazolyl ring enhances its stability and facilitates its interaction with biological macromolecules, leading to the desired biological effects.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Accessibility : The target compound’s synthesis via late-stage difluoromethylation () is more scalable than bromo- or trifluoromethyl-containing analogues (), which often require transition-metal catalysts.
- Crystallographic Studies: SHELX software () has been instrumental in resolving crystal structures of related compounds, such as 2-(2,4-dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone , aiding in structure-activity relationship (SAR) studies.
Biological Activity
2-Chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one is a synthetic compound that belongs to the pyrazole class of compounds. Pyrazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antifungal properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a chloro group and a difluoromethyl group attached to a pyrazole ring. The molecular formula is , and its molecular weight is approximately 202.59 g/mol.
The biological activity of pyrazole derivatives often involves the inhibition of specific enzymes or receptors. For instance, many pyrazole compounds inhibit succinate dehydrogenase (SDH), an enzyme critical in the mitochondrial respiratory chain. This inhibition leads to reduced energy production in fungal cells, making these compounds effective as fungicides .
Additionally, studies have shown that certain pyrazole derivatives exhibit significant inhibitory activity against various kinases, such as BRAF(V600E) and EGFR, which are implicated in cancer progression . This suggests that this compound may also possess anticancer properties.
Antitumor Activity
Research indicates that pyrazole derivatives can act as potent antitumor agents. For example, studies have demonstrated that specific pyrazole compounds exhibit cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis and inhibiting cell proliferation . The presence of halogen substituents, such as chlorine, enhances these effects, suggesting that this compound may similarly show promising antitumor activity.
Antifungal Activity
The compound's structural similarity to known fungicides implies potential antifungal activity. As mentioned earlier, pyrazole derivatives are known to inhibit SDH, which is crucial for the survival of various fungal pathogens. This mechanism has been well-documented in other similar compounds used in agricultural applications .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Antitumor Synergy : A study explored the combination of pyrazole derivatives with doxorubicin in treating Claudin-low breast cancer subtypes. The results indicated a significant synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
- Fungal Resistance : Research on fungicide resistance in crops has shown that compounds similar to this compound can effectively control resistant strains of Zymoseptoria tritici, a common wheat pathogen .
Data Table: Biological Activities of Pyrazole Derivatives
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example, chloroacetyl chloride can react with a pyrazole intermediate under basic conditions (e.g., K₂CO₃ or Et₃N) in anhydrous solvents like dichloromethane or THF. Reaction optimization involves controlling temperature (0–25°C), stoichiometry, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Challenges : Competing side reactions (e.g., over-acylation) require careful monitoring using TLC or LC-MS.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and chloroacetone moiety. For example, the carbonyl (C=O) signal appears at ~170–180 ppm in ¹³C NMR .
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-Cl (~750 cm⁻¹) are critical .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Findings : The compound is soluble in polar aprotic solvents (DMSO, DMF) but unstable in aqueous basic conditions due to hydrolysis of the chloroacetone group. Stability studies via HPLC at 4°C show >90% integrity over 72 hours in anhydrous DMSO .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software provides precise bond lengths/angles. For pyrazole derivatives, the difluoromethyl group’s orientation and planarity of the pyrazole ring are critical. Data collection at 100 K minimizes thermal motion artifacts .
- Case Study : A related compound, (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one, showed torsional angles <5° for the pyrazole-acetone linkage, validated via SHELX refinement .
Q. What strategies mitigate contradictions in biological activity data across similar pyrazole derivatives?
- Approach :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., difluoromethyl vs. methyl) on antimicrobial activity using standardized assays (e.g., MIC against S. aureus).
- Data Normalization : Control for solvent effects (DMSO cytotoxicity) and batch-to-batch purity variations via HPLC .
Q. How does the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The difluoromethyl group acts as a weak electron-withdrawing group, reducing electron density on the pyrazole ring and slowing Suzuki-Miyaura couplings. Catalytic systems (e.g., Pd(PPh₃)₄ with SPhos ligand) improve yields by stabilizing oxidative addition intermediates .
- Experimental Design : Use 19F NMR to track fluorine environments during reactions, ensuring no defluorination occurs .
Key Recommendations for Researchers
- Synthesis : Prioritize anhydrous conditions and low temperatures to prevent hydrolysis.
- Characterization : Combine SCXRD with dynamic NMR (VT-NMR) to study conformational flexibility.
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to contextualize activity data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
